molecular formula C14H14ClN5O4 B13138547 N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid CAS No. 61955-54-2

N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid

Cat. No.: B13138547
CAS No.: 61955-54-2
M. Wt: 351.74 g/mol
InChI Key: JQIFQPLGLMNTPI-VIFPVBQESA-N
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Description

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline to form 4-chloro-6-phenylamino-1,3,5-triazine. This intermediate is then reacted with (S)-glutamic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methylaminopyrimidine
  • 1,3,5-Triazine derivatives
  • Phenylamino-substituted triazines

Uniqueness

(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

61955-54-2

Molecular Formula

C14H14ClN5O4

Molecular Weight

351.74 g/mol

IUPAC Name

(2S)-2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]pentanedioic acid

InChI

InChI=1S/C14H14ClN5O4/c15-12-18-13(16-8-4-2-1-3-5-8)20-14(19-12)17-9(11(23)24)6-7-10(21)22/h1-5,9H,6-7H2,(H,21,22)(H,23,24)(H2,16,17,18,19,20)/t9-/m0/s1

InChI Key

JQIFQPLGLMNTPI-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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